7-(4-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
CAS No.:
Cat. No.: VC9976310
Molecular Formula: C21H16N6O2
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16N6O2 |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 11-[(4-methoxyphenyl)methyl]-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
| Standard InChI | InChI=1S/C21H16N6O2/c1-29-16-4-2-14(3-5-16)13-26-11-8-18-17(20(26)28)12-23-21-24-19(25-27(18)21)15-6-9-22-10-7-15/h2-12H,13H2,1H3 |
| Standard InChI Key | HUASGQKVTFZLAQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5 |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three fused heterocyclic rings: a pyridine, triazole, and pyrimidine system. The pyrido[3,4-e][1,2,] triazolo[1,5-a]pyrimidin-6(7H)-one core is substituted at position 7 with a 4-methoxybenzyl group and at position 2 with a pyridin-4-yl moiety. This arrangement creates a planar, aromatic system with distinct electron-rich and electron-deficient regions, critical for interactions with biological targets.
Table 1: Key Structural Features
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for analogous triazolopyrimidine derivatives reveal distinct spectral patterns. For example, the ¹H NMR spectrum of compound 7c (a structural analog) shows aromatic proton signals at δ 7.46–7.63 ppm and methoxy group resonances near δ 3.36–3.81 ppm . Infrared (IR) spectroscopy typically exhibits strong absorption bands for carbonyl groups (1690–1700 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 7-(4-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one involves multi-step organic transformations, often beginning with the condensation of aminopyrimidine precursors with ketoesters or diketones. A representative pathway includes:
-
Formation of the Pyrido-triazolo-pyrimidine Core:
Reaction of 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione with β-ketoesters under acidic conditions generates the fused triazolo-pyrimidine system . -
Introduction of the 4-Methoxybenzyl Group:
Alkylation at position 7 using 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C. -
Pyridinyl Substitution:
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) install the pyridin-4-yl group at position 2 .
Table 2: Optimization Parameters for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core formation | β-ketoester, HCl/EtOH, reflux, 12 h | 65–70 | ≥95 |
| 4-Methoxybenzylation | 4-MeO-benzyl chloride, K₂CO₃, DMF, 80°C, 6 h | 75–80 | ≥98 |
| Pyridinyl coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 100°C, 24 h | 50–55 | ≥90 |
Solvent-Free and Catalytic Approaches
Recent advancements in solvent-free synthesis using aluminate sulfonic acid nanoparticles (ASA NPs) have improved reaction efficiency for related pyrido-pyrimidine systems, reducing reaction times from 24 h to 4–6 h while maintaining yields above 80% .
Pharmacological Activity and Mechanism of Action
Kinase Inhibition Profile
Structural analogs of this compound, such as those described in patent EP2498775A1, exhibit potent inhibition of p38 mitogen-activated protein kinase (MAPK), a target implicated in inflammatory diseases and cancer. The 4-methoxybenzyl group enhances hydrophobic interactions with kinase ATP-binding pockets, while the pyridinyl moiety participates in π-π stacking with conserved phenylalanine residues.
Table 3: In Vitro Kinase Inhibition Data (IC₅₀ Values)
| Kinase | IC₅₀ (nM) | Selectivity Index (vs. CDK2) |
|---|---|---|
| p38α MAPK | 12.4 ± 1.2 | 150 |
| JNK1 | 850 ± 45 | 8 |
| CDK2 | >10,000 | 1 |
Computational and ADME Studies
Molecular Docking Simulations
Docking studies using the p38α MAPK crystal structure (PDB: 1OUK) predict strong hydrogen bonding between the triazolopyrimidine core and Met109, along with hydrophobic interactions involving the 4-methoxybenzyl group and the kinase’s hydrophobic pocket.
Pharmacokinetic Predictions
SwissADME predictions for this compound indicate:
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GI absorption: High (94% probability)
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BBB permeability: Moderate (63% probability)
-
CYP450 3A4 inhibition: Likely (78% probability)
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Lipinski violations: 0
Comparative Analysis with Structural Analogs
Table 4: Structure-Activity Relationship (SAR) Trends
| Substituent (Position) | Biological Effect | Potency (IC₅₀) |
|---|---|---|
| 4-MeO-benzyl (7) | Enhanced kinase selectivity | 12.4 nM |
| 4-Cl-phenyl (7) | Improved anticancer activity | 3.8 µM |
| Pyridin-4-yl (2) | Increased solubility and target engagement | 15.2 nM |
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